lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate
Overview
Description
Glutaryl coenzyme A lithium salt is a derivative of glutaryl coenzyme A, an important intermediate in the mitochondrial oxidation of lysine, hydroxylysine, and tryptophan . This compound plays a crucial role in various metabolic pathways and is used extensively in biochemical research.
Mechanism of Action
Target of Action
Glutaryl coenzyme A lithium salt, also known as Glutaryl CoA, is an intermediate in the mitochondrial oxidation of lysine, hydroxylysine, and tryptophan . It plays a crucial role in the catabolism of these amino acids .
Mode of Action
It is known to be involved in the catabolism of certain amino acids, where it acts as an intermediate . It is also used in comparative studies of acylomes of β-Hydroxy β-methylglutaryl-CoA (HMG-CoA) and glutaryl-CoA by quantitative proteomics .
Biochemical Pathways
Glutaryl CoA is a key player in the biochemical pathways of lysine, hydroxylysine, and tryptophan oxidation . It is also involved in the glutaryl-CoA dehydrogenation pathway, where it is converted into glutaconyl-CoA . This pathway is crucial for the catabolism of several amino acids and aromatic compounds .
Result of Action
The primary result of Glutaryl CoA’s action is the facilitation of the catabolism of certain amino acids, leading to the production of energy within the mitochondria . It also plays a role in the biosensor activity experiments for FapR-NLuc proteins .
Biochemical Analysis
Biochemical Properties
Glutaryl coenzyme A lithium salt plays a significant role in biochemical reactions. It is involved in the mitochondrial oxidation of lysine, hydroxylysine, and tryptophan . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function .
Cellular Effects
The effects of Glutaryl coenzyme A lithium salt on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Glutaryl coenzyme A lithium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Glutaryl coenzyme A lithium salt can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Glutaryl coenzyme A lithium salt vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Glutaryl coenzyme A lithium salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Glutaryl coenzyme A lithium salt within cells and tissues involve various transporters or binding proteins. Its localization or accumulation can be affected by these interactions .
Subcellular Localization
The subcellular localization of Glutaryl coenzyme A lithium salt and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutaryl coenzyme A lithium salt typically involves the reaction of glutaryl coenzyme A with lithium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of glutaryl coenzyme A lithium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glutaryl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutaconyl coenzyme A.
Reduction: It can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include glutaconyl coenzyme A, reduced glutaryl coenzyme A derivatives, and various substituted glutaryl coenzyme A compounds .
Scientific Research Applications
Glutaryl coenzyme A lithium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Malonyl coenzyme A lithium salt
- Succinyl coenzyme A sodium salt
- Isovaleryl coenzyme A lithium salt hydrate
- Butyryl coenzyme A lithium salt hydrate
- Acetyl coenzyme A trisodium salt
Uniqueness
Glutaryl coenzyme A lithium salt is unique due to its specific role in the catabolism of lysine, hydroxylysine, and tryptophan. Unlike other similar compounds, it is specifically involved in the formation of crotonyl coenzyme A through dehydrogenation and decarboxylation reactions .
Properties
IUPAC Name |
lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N7O19P3S.Li/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33;/h12-14,19-21,25,38-39H,3-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43);/q;+1/p-1/t14-,19-,20-,21?,25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBHXDQAXXCWCW-ZGKPXNHUSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41LiN7O19P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103192-48-9 | |
Record name | Glutaryl coenzyme A lithium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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